

Independent Validation of YS 035 Hydrochloride's Effects: A Comparative Analysis

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Compound of Interest

Compound Name: YS 035 hydrochloride

Cat. No.: B1662548

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A comprehensive review of available scientific literature reveals a notable absence of independent, peer-reviewed studies validating the effects of **YS 035 hydrochloride**. The compound is described in commercial listings as a Ca²⁺ channel blocker that prolongs cardiac action potentials by inhibiting the pacemaker current and outward K⁺ currents.[1][2] However, the lack of published experimental data and citations makes a direct comparison and validation of its performance against other agents challenging.[1] One supplier has also indicated that the product has been withdrawn from sale for commercial reasons.

This guide, therefore, provides a comparative overview of the reported activity of **YS 035 hydrochloride** in the context of well-characterized L-type calcium channel blockers, Verapamil and Diltiazem. The experimental data and methodologies presented for these alternatives are drawn from published literature and serve as a benchmark for the types of validation that would be required for **YS 035 hydrochloride**.

Comparison of Biological Activity

Due to the absence of quantitative data for **YS 035 hydrochloride** in published literature, a direct numerical comparison is not possible. The following table summarizes the known information for **YS 035 hydrochloride** and provides a comparative profile for Verapamil and Diltiazem, for which extensive data are available.

Parameter	YS 035 Hydrochloride	Verapamil	Diltiazem
Primary Mechanism	Ca ²⁺ blocker; inhibits pacemaker current and K ⁺ outward currents[1][2]	L-type calcium channel blocker[3][4]	L-type calcium channel blocker[5][6]
Reported Effects	Strikingly prolongs cardiac action potentials[1][2]	Reduces myocardial contractility, slows heart rate, and causes vasodilation[3][7]	Relaxes vascular smooth muscle, decreases peripheral vascular resistance, and has negative inotropic and chronotropic effects[6]
Quantitative Data (IC ₅₀ , etc.)	Not available in published literature.	IC ₅₀ for delayed outwardly rectifying K ⁺ current: 11 µM (in rat intracardiac neurons)[8]. Potent antagonist of HERG channel current (IC ₅₀ = 143.0 nmol/L)[9].	Weakly blocks HERG current (IC ₅₀ = 17.3 µmol/L)[9].
Supporting Publications	No citations found in provided search results.	Extensive publication record.	Extensive publication record.

Experimental Protocols: A Framework for Validation

To independently validate the effects of a compound like **YS 035 hydrochloride**, a series of standard electrophysiological and functional assays would be necessary. The following are examples of detailed methodologies used for characterizing similar agents.

Electrophysiological Recording of Cardiac Action Potentials

- Objective: To measure the effect of the compound on the duration and morphology of action potentials in isolated cardiac myocytes.
- Methodology:
 - Cell Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., guinea pig, rabbit) by enzymatic digestion.
 - Patch-Clamp Technique: Whole-cell patch-clamp recordings are performed. Action potentials are elicited by injecting depolarizing current pulses.
 - Data Acquisition: Parameters such as action potential duration at 50% and 90% repolarization (APD50, APD90), resting membrane potential, and upstroke velocity are recorded at baseline and after application of the test compound at various concentrations.
 - Analysis: Dose-response curves are generated to determine the EC50 for the effect on action potential duration.

Voltage-Clamp Analysis of Ion Currents

- Objective: To identify the specific ion channels inhibited by the compound.
- Methodology:
 - Cell Preparation: Isolated cardiac myocytes or heterologous expression systems (e.g., HEK293 cells) expressing specific ion channels are used.
 - Voltage-Clamp Recordings: Specific voltage protocols are applied to isolate and record individual ion currents, such as the L-type Ca^{2+} current ($\text{I}_{\text{Ca,L}}$), the rapid delayed rectifier K^{+} current (I_{Kr}), and the slow delayed rectifier K^{+} current (I_{Ks}).
 - Data Analysis: The effect of the compound on the peak current amplitude and kinetics of each current is measured. IC_{50} values for the inhibition of each channel are calculated. For example, the IC_{50} of verapamil on the delayed outwardly rectifying K^{+} current was determined to be 11 μM in rat intracardiac neurons.[8]

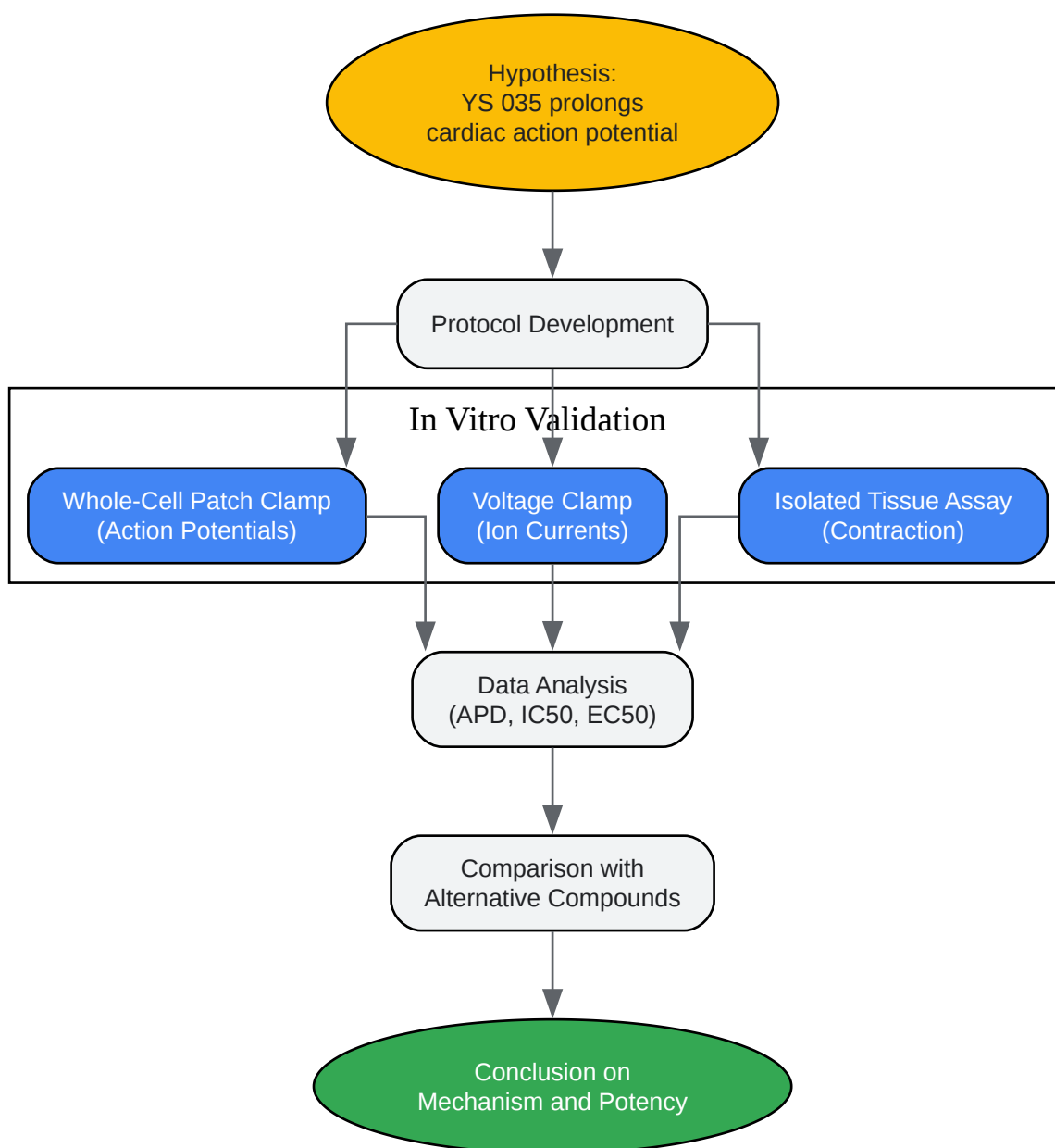
In Vitro Functional Assays

- Objective: To assess the effect of the compound on the contractility of cardiac tissue.
- Methodology:
 - Tissue Preparation: Isolated cardiac tissues, such as papillary muscles or trabeculae, are mounted in an organ bath containing physiological salt solution.
 - Force Measurement: The tissue is electrically stimulated, and the force of contraction is measured using a force transducer.
 - Compound Application: The compound is added to the bath in increasing concentrations, and the change in contractile force is recorded.
 - Analysis: A dose-response curve is constructed to determine the effect on myocardial contractility.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general mechanism of action for L-type calcium channel blockers and a typical experimental workflow for their characterization.

Caption: General mechanism of L-type calcium channel blockade in cardiomyocytes.



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Caption: A typical experimental workflow for validating a cardiac ion channel modulator.

In conclusion, while **YS 035 hydrochloride** is cataloged as a calcium channel blocker with effects on cardiac action potentials, the absence of published, peer-reviewed data prevents its independent validation and a robust comparison with established alternatives. The methodologies and comparative data for well-studied compounds like Verapamil and Diltiazem provide a clear framework for the type of rigorous scientific validation that would be necessary to substantiate the claimed effects of **YS 035 hydrochloride** for the research community.

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